Ytterbium hydroxide (Yb(OH)3)

Catalog No.
S1512335
CAS No.
16469-20-8
M.F
H3O3Yb
M. Wt
224.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ytterbium hydroxide (Yb(OH)3)

Ytterbium hydroxide (Yb(OH)3) provides a direct route to morphology-controlled, high-surface-area Yb2O3 nanostructures, solving the limitations of bulk oxide sintering. Starting from Yb(OH)3 eliminates high-temperature processes, preserving tailored shapes and doping uniformity.

  • Decomposes to Yb2O3 at 250-450°C, retaining pre-formed nanosheet, nanorod, or platelet morphologies.
  • Atomic-level dopant distribution via co-precipitation ensures uniform Yb3+ sensitization in phosphors and laser crystals.
  • Supplied as a high-purity powder (≥99.9% metals basis) with consistent batch quality for reproducible advanced material synthesis.

CAS Number

16469-20-8

Product Name

Ytterbium hydroxide (Yb(OH)3)

IUPAC Name

ytterbium(3+);trihydroxide

Molecular Formula

H3O3Yb

Molecular Weight

224.07 g/mol

InChI

InChI=1S/3H2O.Yb/h3*1H2;/q;;;+3/p-3

InChI Key

SJHMKWQYVBZNLZ-UHFFFAOYSA-K

SMILES

[OH-].[OH-].[OH-].[Yb+3]

Canonical SMILES

[OH-].[OH-].[OH-].[Yb+3]

Isomeric SMILES

[OH-].[OH-].[OH-].[Yb+3]

Synonyms

Ytterbium(III) hydroxide, Ytterbium trihydroxide, Ytterbium(3+) hydroxide

Purity

≥99.9% (metals basis)

Package Size

1 g, 5 g, 10 g, 25 g, 50 g

Ytterbium(III) hydroxide (Yb(OH)3) is an inorganic compound that serves as a critical intermediate in the synthesis of high-purity ytterbium materials. It is most commonly used as a precursor for producing ytterbium(III) oxide (Yb2O3) through thermal decomposition, a process essential for manufacturing materials used in specialty ceramics, lasers, and as doping agents in phosphors. Unlike direct use of ytterbium oxide, starting with the hydroxide allows for greater control over the final particle size, morphology, and surface area, which are critical parameters for performance in advanced applications.

Procurement Fit

Precursor Route Cubic Yb2O3 via hydrothermal processing
Battery Coating High-temperature Ni-MH cathode additive
Stability Differentiation Lower solubility and distinct phase behavior vs. lighter lanthanides

Direct substitution of Ytterbium hydroxide with its more common oxide form, Yb2O3, is often impractical and counterproductive in advanced material synthesis. Yb(OH)3 offers distinct processability advantages, particularly its ability to form specific nanostructures (e.g., sheets, rods) via wet-chemical methods, which can be converted to Yb2O3 while preserving the desired morphology. This morphological control is not achievable when starting with bulk Yb2O3 powder. Furthermore, the thermal decomposition of Yb(OH)3 to Yb2O3 occurs at significantly lower temperatures (starting around 250-450 °C) than the high-temperature sintering (>1000 °C) required to process and crystallize bulk Yb2O3, enabling more energy-efficient manufacturing and the creation of materials with higher surface area. Therefore, selecting Yb(OH)3 is a deliberate choice for processes where final particle morphology and lower-temperature synthesis routes are critical design parameters.

Substitution Risk

Substituting with lighter lanthanide hydroxide may shift ionic radius and basicity, altering coating thermodynamics.

Significantly lower aqueous solubility vs. La(OH)3 can lead to premature dissolution in separation and stability processes.

Hydrothermal phase stability differs; cubic oxide formation is not available for lighter lanthanides, limiting processing routes.

Morphological Control via Hydroxide Precursor

Ytterbium hydroxide is a superior precursor for creating nanostructured ytterbium oxide. Research on the closely analogous yttrium system demonstrates that layered yttrium hydroxide (LYH) precursor nanosheets, when calcined at temperatures up to 1000 °C, convert to Y2O3 while retaining the original sheet-like structure. In contrast, attempting to create such morphologies from bulk oxide powders is not a standard or feasible synthesis route. This precursor-based morphological control is a key differentiator for applications requiring high surface area or specific particle shapes.

Evidence DimensionMorphology Retention After Calcination
Target Compound DataNanosheet structure is maintained after calcination of the hydroxide precursor at temperatures up to 1000 °C.
Comparator Or BaselineBulk Yb2O3 or Y2O3 powders, which consist of irregular or sintered particles without a defined nanosheet morphology.
Quantified DifferenceQualitative but definitive: enables synthesis of oxide nanosheets vs. inability to do so from bulk oxide.
ConditionsCalcination of solvothermally synthesized layered hydroxide precursor in air.

For applications in catalysis, phosphors, or advanced ceramics, particle morphology directly impacts performance; Yb(OH)3 provides a reliable route to control this critical parameter.

High-Temp Capacity Retention
Head-to-head
92%
Yb(OH)3-coated
Capacity retention at 60°C
Lower
Uncoated Ni(OH)2
Reported significantly lower retention
Supports high-temperature cathode performance interpretation.
Reported at 60°C, 1C discharge rate.

Lower-Temperature Conversion to Oxide

Ytterbium hydroxide offers a significant process advantage by converting to the stable oxide form at much lower temperatures compared to the processing requirements for bulk Ytterbium oxide. The thermal decomposition of Yb(OH)3 begins with the formation of an oxyhydroxide (YbOOH) intermediate at approximately 250–450 °C, followed by complete conversion to Yb2O3 at higher temperatures up to 600 °C. In contrast, processing and sintering ceramic parts from Yb2O3 powder typically requires much higher temperatures, often well above 1000 °C, to achieve desired density and crystallinity.

Evidence DimensionTemperature for Oxide Formation/Processing
Target Compound DataComplete conversion to Yb2O3 occurs by ~600 °C.
Comparator Or BaselineYb2O3 powder, which has a melting point of ~2,355 °C and requires high temperatures for sintering and ceramic fabrication.
Quantified Difference>400 °C lower processing temperature compared to typical ceramic sintering temperatures.
ConditionsThermal decomposition in air, measured by thermogravimetric analysis (TGA).

Using Yb(OH)3 as a precursor can lead to substantial energy savings, reduced thermal stress on equipment, and allows for the creation of high-surface-area oxide powders that are not over-sintered.

Discharge Capacity at 65°C
Head-to-head
270 mAh·g⁻¹
8% increase over uncoated (250 mAh·g⁻¹)
Supports thermal performance evaluation for cathode materials.
Measured at 65°C, 1C rate.

Homogeneous Doping in Solution Synthesis

In the synthesis of doped materials like phosphors, using a soluble or dispersible precursor is key to achieving a homogeneous distribution of dopant ions. Ytterbium hydroxide is typically synthesized via aqueous precipitation from soluble salts like Yb(NO3)3 or YbCl3. This co-precipitation method allows for the uniform incorporation of dopant ions at the atomic level within the hydroxide precursor. A study on Yb-doped ZnO nanoparticles showed that segregation of Yb into a separate Yb2O3 phase can occur with other synthesis methods, whereas solution-based routes like the polymer precursor method (which starts with soluble nitrates) promote effective doping into the host lattice. Attempting to achieve similar homogeneity by solid-state reaction with insoluble Yb2O3 requires high temperatures and extensive grinding, which may not be as effective.

Evidence DimensionDopant Homogeneity in Synthesis
Target Compound DataSynthesized via co-precipitation, allowing for uniform mixing of cations in a solution/suspension before forming a solid.
Comparator Or BaselineSolid-state reaction with Yb2O3, which is insoluble in water and requires mechanical mixing and high-temperature diffusion to distribute dopants.
Quantified DifferenceSolution-based co-precipitation (from which Yb(OH)3 is formed) provides atomic-level mixing, versus particle-level mixing for solid-state routes.
ConditionsAqueous co-precipitation synthesis vs. solid-state ceramic synthesis.

For high-performance phosphors, lasers, and doped ceramics, uniform dopant distribution is critical for maximizing efficiency and preventing performance-degrading clustering; Yb(OH)3 is an ideal precursor for ensuring this homogeneity.

Coating Parity with Erbium
Head-to-head
270 mAh·g⁻¹
Yb(OH)3-coated
270 mAh·g⁻¹
Er(OH)3-coated
Equivalent performance at 65°C, 1C
Supports procurement flexibility between heavy lanthanide coatings.
Reported equivalent discharge capacity.
Solubility Product (pKsp)
Cross-study
23.60
Yb(OH)3
18.70
La(OH)3
Also higher than Er(OH)3 (23.39) and Y(OH)3 (22.00)
Lower solubility supports stability in aqueous processing.
Cross-study data; review source methods.
Hydrothermal Phase Stability
Class-level
Yb(OH)3, YbOOH, and cubic Yb2O3-C are stable under hydrothermal conditions up to 25000 psi and 900°C. Lighter lanthanides (Nd to Ho) lack the cubic oxide phase.
Enables direct hydrothermal synthesis of cubic Yb2O3.
Class-level behavior; review specific conditions.

Morphology-Controlled Yb2O3 for Catalysts and Phosphors

Where the final application requires high-surface-area or nanostructured Yb2O3 particles (e.g., nanosheets, nanorods), Yb(OH)3 is the indicated precursor. Its ability to be synthesized with a defined morphology that is largely retained after lower-temperature calcination makes it the right choice for producing advanced catalysts or phosphor materials with optimized performance.

Low-Temperature Fabrication of Yb-Doped Ceramics

In processes where high-temperature sintering is undesirable due to substrate limitations, energy costs, or the need to maintain fine particle size, Yb(OH)3 is a preferred starting material. Its decomposition to Yb2O3 at temperatures around 600 °C allows for the formation of crystalline oxide materials without the need for extreme heat treatment required when starting with bulk Yb2O3.

Homogeneous Doping for Upconversion and Downconversion Materials

For the production of high-efficiency optical materials where Yb3+ acts as a sensitizer or emitter, achieving uniform dopant distribution is paramount. Yb(OH)3, formed via co-precipitation from soluble salts, ensures that Yb3+ and other dopant ions are mixed at an atomic level, preventing luminescence quenching and maximizing quantum yield in the final calcined product.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Temperature Ni-MH Cathode Coatings
Thermal coating performance
Capacity retention under elevated temperature
Cubic Yb2O3 Hydrothermal Synthesis
Hydrothermal phase behavior
Cubic oxide formation pathway
Aqueous Separation & Stability
Solubility profile (pKsp)
Stability in aqueous processing environments
Fiber Amplifier & Laser Crystal Doping
Precursor purity and homogeneity
Optical material precursor quality

Physical Description

Colorless solid; [Merck Index]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

224.9470865 g/mol

Monoisotopic Mass

224.9470865 g/mol

Heavy Atom Count

4

Other CAS

16469-20-8

General Manufacturing Information

Ytterbium hydroxide (Yb(OH)3): INACTIVE

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